molecular formula C14H10Cl2O2 B1420682 4-[(4-Chlorobenzyl)oxy]benzoyl chloride CAS No. 62290-53-3

4-[(4-Chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1420682
CAS No.: 62290-53-3
M. Wt: 281.1 g/mol
InChI Key: MGSCDDOPAIQSFP-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10Cl2O2 . It is used in proteomics research .

Scientific Research Applications

  • Synthesis of Cellulose Benzoates 4-[(4-Chlorobenzyl)oxy]benzoyl chloride has been used in the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid. This process allows for the creation of cellulose benzoates with varying degrees of substitution, demonstrating the versatility of this compound in chemical synthesis (Zhang et al., 2009).

  • Acylation of Azaindoles In another study, this compound was utilized for the acylation of azaindoles. This research explored the optimal conditions for attaching acyl chloride groups to azaindoles, revealing the compound's potential in modifying other molecules for various applications (Zhang et al., 2002).

  • Photochemical Studies The compound has also been studied in the context of photochemistry. It was used as part of a series of studies on 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating its role in creating materials for optical switching. This research highlights the potential of this compound in developing new materials with specific optical properties (Jaworska et al., 2017).

  • Liquid Crystal Intermediates Synthesis Additionally, this compound has been explored in the synthesis of liquid crystal intermediates, specifically 4-alkylbenzoyl chlorides. This research indicates its usefulness in the field of material science, particularly in the synthesis of compounds that are integral to the production of liquid crystalline materials (Neubert & Fishel, 1979).

  • Iridium-Catalyzed Reactions In the field of organic chemistry, the compound has been part of iridium-catalyzed reactions. It was used in reactions with internal alkynes to produce substituted naphthalenes and anthracenes, illustrating its role in complex chemical synthesis processes (Yasukawa et al., 2002).

Safety and Hazards

4-[(4-Chlorobenzyl)oxy]benzoyl chloride is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It should be stored in a well-ventilated place and kept in a tightly closed container .

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSCDDOPAIQSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675495
Record name 4-[(4-Chlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62290-53-3
Record name 4-[(4-Chlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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